molecular formula C21H17N3 B13135357 1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole

1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole

Cat. No.: B13135357
M. Wt: 311.4 g/mol
InChI Key: ZLUDXWNESBVQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole is a complex organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a triazole ring attached to a phenylmethyl group, further connected to a biphenyl system. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of 1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with aldehydes or ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted triazoles. Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents for various diseases.

    Industry: The compound finds applications in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins in microorganisms, leading to their death. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole can be compared with other similar compounds, such as:

    1,2,3-Triazoles: These compounds have a similar triazole ring but differ in the position of nitrogen atoms. They are known for their use in click chemistry and drug development.

    1,3,4-Thiadiazoles: These compounds contain sulfur in place of one nitrogen atom and are studied for their diverse biological activities.

    Benzotriazoles: These compounds have a fused benzene ring with the triazole ring and are used as corrosion inhibitors and UV stabilizers. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C21H17N3

Molecular Weight

311.4 g/mol

IUPAC Name

1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole

InChI

InChI=1S/C21H17N3/c1-2-6-18(7-3-1)19-9-11-20(12-10-19)21-8-4-5-17(13-21)14-24-16-22-15-23-24/h1-13,15-16H,14H2

InChI Key

ZLUDXWNESBVQHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC(=C3)CN4C=NC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.